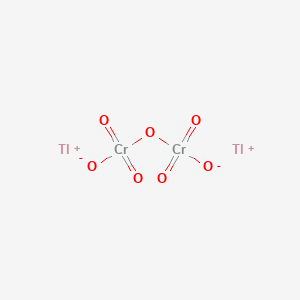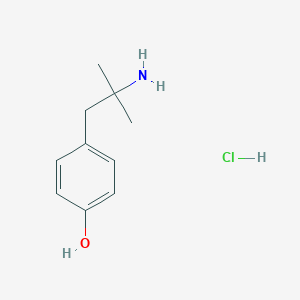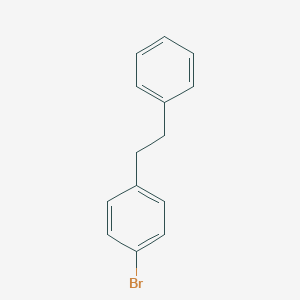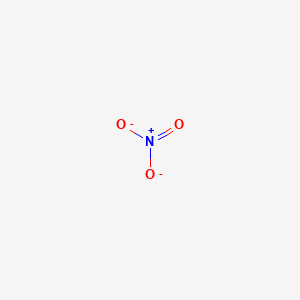
硝酸盐
概述
描述
Synthesis Analysis
Nitrate can be synthesized through various chemical and biological processes. The Haber-Bosch process, although primarily known for ammonia synthesis, indirectly contributes to nitrate production through the subsequent oxidation of ammonia to nitrate in the presence of oxygen and water. Biologically, nitrates are formed through the nitrification process, where ammonia is oxidized to nitrite and then to nitrate by nitrifying bacteria.
Molecular Structure Analysis
The nitrate ion has a trigonal planar geometry with D3h molecular symmetry. This configuration results from the sp2 hybridization of the nitrogen atom, where one electron is delocalized over the three oxygen atoms, giving the molecule a resonance structure. This delocalization contributes to the stability of the nitrate ion in various chemical reactions.
Chemical Reactions and Properties
Nitrates are highly soluble in water and can participate in a range of chemical reactions. They act as oxidizing agents in many combustion reactions and can also undergo reduction to form nitrites (NO2-) or nitrogen oxide (NO) species under specific conditions. The nitrate-nitrite-NO pathway is particularly significant in biological systems, contributing to nitric oxide synthesis without the involvement of nitric oxide synthases.
Physical Properties Analysis
Nitrates are characterized by their high solubility in water, which is crucial for their role as nutrients in plant growth and their mobility in the environment. They have varying melting and boiling points depending on the associated cation. For instance, sodium nitrate has a melting point of 308 °C and decomposes upon further heating instead of boiling.
Chemical Properties Analysis
Chemically, nitrates are strong oxidizing agents. They can decompose to produce oxygen, making them useful in the manufacture of explosives and pyrotechnics. In aqueous solutions, nitrates can undergo reduction to nitrites, nitric oxide, and eventually to nitrogen gas, depending on the environmental conditions and presence of reducing agents.
For more information on nitrates and their significance in various scientific fields, here are some key references from recent research:
- Lundberg, J., Carlström, M., & Weitzberg, E. (2018). Discusses the metabolic effects of dietary nitrate, including the reduction of blood pressure and improved exercise performance (Lundberg et al., 2018).
- Weitzberg, E., Hezel, M., & Lundberg, J. (2010). Reviews the nitrate-nitrite-nitric oxide pathway and its implications for anesthesiology and intensive care (Weitzberg et al., 2010).
- Wu, Z.-Y., et al. (2021). Explores the electrochemical ammonia synthesis via nitrate reduction on Fe single atom catalyst, highlighting a novel method for nitrate reduction (Wu et al., 2021).
科学研究应用
食品安全与健康:硝酸盐被用作食品添加剂,但过量摄入可能有害。研究重点是减少食品中硝酸盐含量以确保健康(Wan Cheng-song, 2013)。
农业与园艺:关于植物中硝酸盐积累的研究强调遗传、环境和采后因素对作物硝酸盐水平的影响。这对农业实践和食品安全有重要意义(Colla et al., 2018)。
植物对硝酸盐的吸收和利用效率:硝酸盐是植物的主要氮源,了解其吸收和代谢对提高作物氮利用效率至关重要。这对解决农业生产力和环境影响至关重要(Vidal et al., 2020)。
植物中硝酸盐的分子机制:植物中硝酸盐反应的分子调控对于提高氮利用效率至关重要,影响着农业的经济和环境可持续性(Zhao et al., 2018)。
环境和内分泌影响:硝酸盐是一种常见的环境污染物,据推测可能干扰甲状腺和类固醇激素的稳态,突显了对其内分泌干扰特性的进一步研究的必要性(Poulsen et al., 2018)。
人类健康与疾病:主要来自蔬菜的膳食硝酸盐在生理和病理条件中发挥重要作用,影响心血管健康、新陈代谢,甚至衰老(Qin et al., 2020)。
环境修复:生物电化学系统提供创新方法,可同时氧化砷和还原硝酸盐,解决土壤和地下水污染(Nguyen et al., 2016)。
硝酸盐与细菌相互作用:关于还原硝酸盐的细菌的研究表明在哺乳动物中起着共生作用,并且是氮循环的重要组成部分,对环境和人类健康都有影响(Lundberg et al., 2004)。
水处理中的硝酸盐:纳米技术提供了从水中去除硝酸盐的有希望的策略,克服了传统方法的局限性,突显了其在环境科学中的作用(Tyagi et al., 2018)。
电化学应用:利用电化学方法直接从氮中生产硝酸盐的创新方法正在探索中,具有在农业和工业中的潜在应用(Dai et al., 2020)。
安全和危害
未来方向
Electrocatalytic nitrate reduction reaction, powered by renewable electricity, presents a promising approach to achieve nitrogen neutrality by converting nitrate back into nitrogen and valuable chemicals . Future research needs to focus on sustainable nitrate supply routes, understanding species balance, overcoming mass transfer limitations, and ensuring catalyst stability .
属性
IUPAC Name |
nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/NO3/c2-1(3)4/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNBFGGVMKEFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84145-82-4 (Parent) | |
| Record name | Nitrate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024217 | |
| Record name | Nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.005 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Nitrate | |
CAS RN |
14797-55-8 | |
| Record name | Nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14797-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14049 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITRATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T93E9Y2844 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details












Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


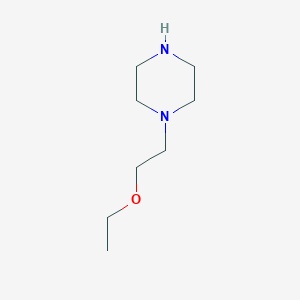

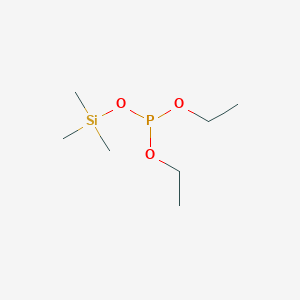
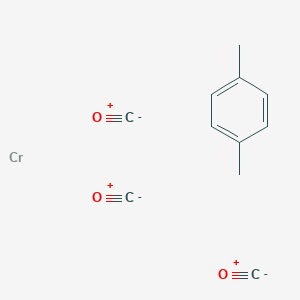
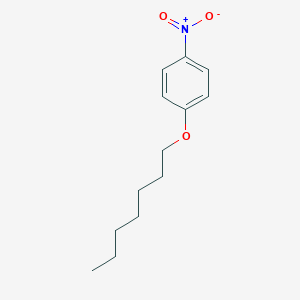
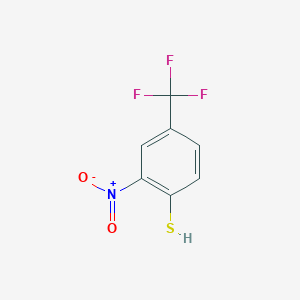
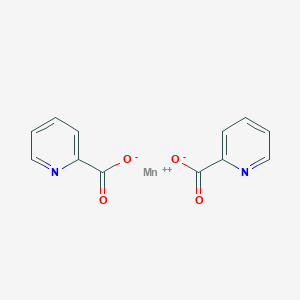
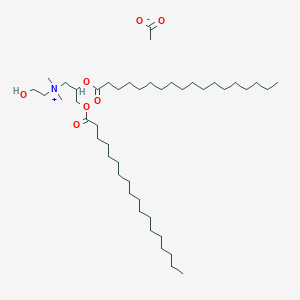
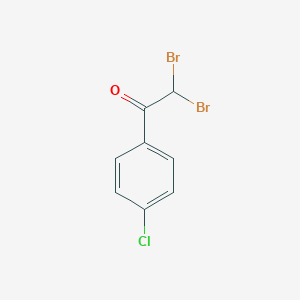
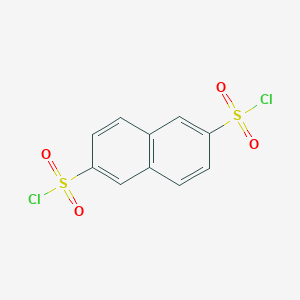
![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)
